molecular formula C12H15F3O2 B13164810 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol

1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol

Cat. No.: B13164810
M. Wt: 248.24 g/mol
InChI Key: XYRVTAOBDHWMFZ-UHFFFAOYSA-N
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Description

1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol is an organic compound with the molecular formula C12H15F3O2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a butanol chain attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-(trifluoromethyl)phenylboronic acid.

    Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.

    Suzuki Coupling: The product from the Grignard reaction is then subjected to a Suzuki coupling reaction with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-one.

    Reduction: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethanone
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
  • 1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone

Uniqueness

1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]butan-1-ol

InChI

InChI=1S/C12H15F3O2/c1-3-4-11(16)9-6-5-8(17-2)7-10(9)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3

InChI Key

XYRVTAOBDHWMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)OC)C(F)(F)F)O

Origin of Product

United States

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